

# An In-depth Technical Guide to Isovalerophenone (CAS 582-62-7)

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## Compound of Interest

Compound Name: Isovalerophenone

Cat. No.: B1672632

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## Introduction

**Isovalerophenone**, also known as 3-methyl-1-phenyl-1-butanone or isobutyl phenyl ketone, is an aromatic ketone with the chemical formula  $C_{11}H_{14}O$ .<sup>[1][2]</sup> This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, spectroscopic analysis, and safety information. While **Isovalerophenone** is a known chemical entity, its biological activities and potential applications in drug development are not extensively documented in publicly available literature, suggesting an area ripe for further investigation.

## Physicochemical Properties

The fundamental physicochemical properties of **Isovalerophenone** are summarized in the table below, compiled from various chemical suppliers and databases.

Property	Value	Reference
CAS Number	582-62-7	[2]
Molecular Formula	C <sub>11</sub> H <sub>14</sub> O	[1][2]
Molecular Weight	162.23 g/mol	[2]
Appearance	Colorless to pale yellow liquid	[1]
Odor	Fresh-fruity, sweet	[1]
Boiling Point	72-74 °C at 3 mmHg	[2]
Density	0.966 g/mL at 25 °C	[2]
Refractive Index (n <sub>20</sub> /D)	1.512	[2]
Flash Point	99 °C (210.2 °F) - closed cup	[2]
Solubility	Insoluble in water; soluble in alcohol and oils	[1]
InChI	1S/C11H14O/c1-9(2)8-11(12)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3	[3]
SMILES	CC(C)CC(=O)c1ccccc1	[2]

## Synthesis of Isovalerophenone

**Isovalerophenone** can be synthesized through several methods, with the Friedel-Crafts acylation being a common approach.

### Friedel-Crafts Acylation

This method involves the reaction of benzene with isovaleryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl<sub>3</sub>). The isovaleryl chloride acts as the acylating agent, introducing the isovaleryl group onto the benzene ring.

Experimental Protocol: Friedel-Crafts Acylation

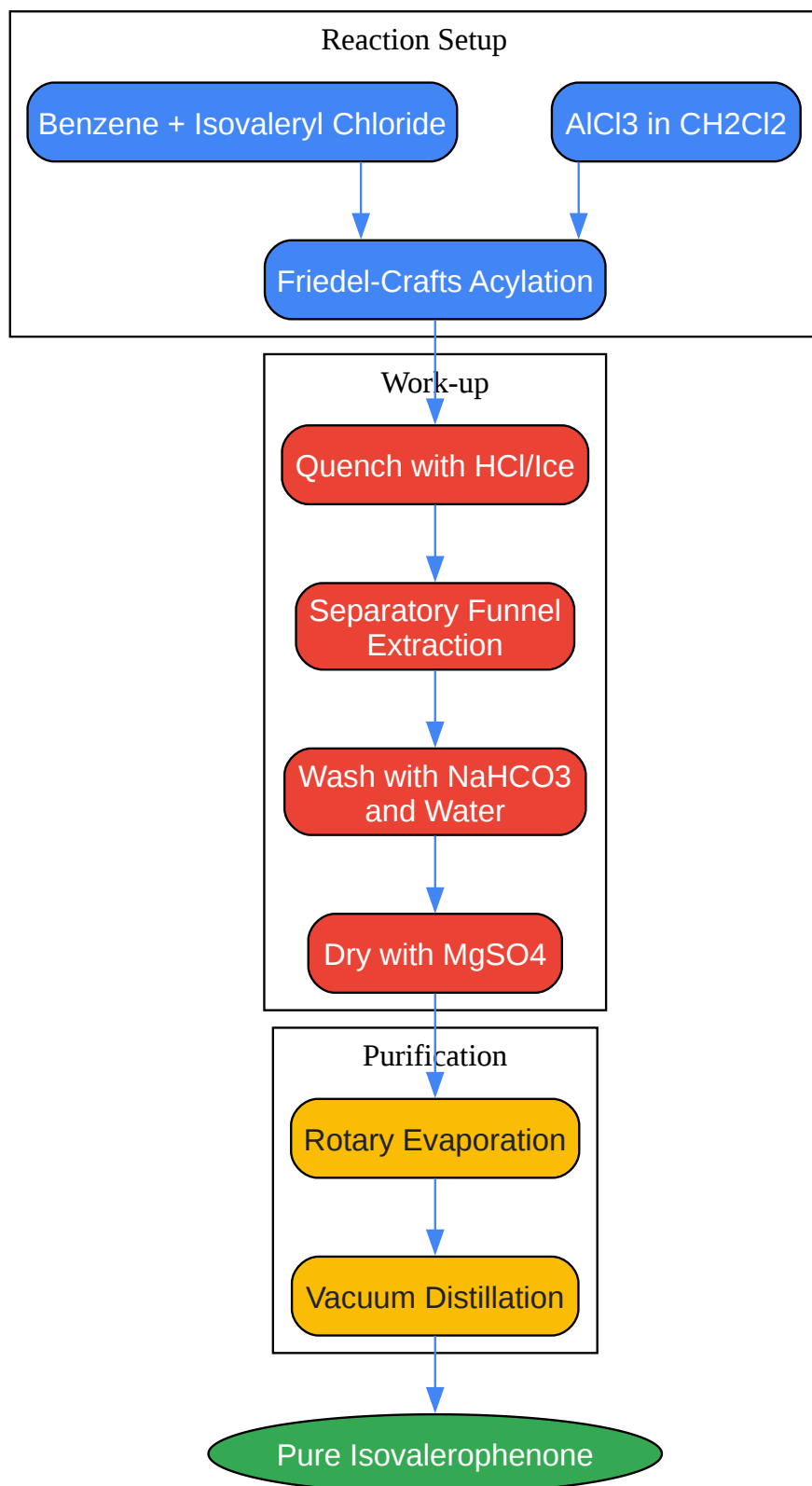
- Materials: Anhydrous aluminum chloride, benzene, isovaleryl chloride, methylene chloride (or another suitable solvent), hydrochloric acid, saturated sodium bicarbonate solution, anhydrous magnesium sulfate, ice.
- Procedure:
  - In a round-bottomed flask equipped with a reflux condenser and an addition funnel, a suspension of anhydrous aluminum chloride in a dry solvent like methylene chloride is prepared and cooled in an ice bath.
  - Isovaleryl chloride, dissolved in the same solvent, is added dropwise to the stirred suspension. The reaction is exothermic and the temperature should be controlled.
  - After the addition of isovaleryl chloride, benzene is added dropwise.
  - The reaction mixture is then allowed to warm to room temperature and stirred for a specified time to ensure the completion of the reaction.
  - The reaction is quenched by carefully pouring the mixture into a beaker containing ice and concentrated hydrochloric acid.
  - The organic layer is separated, and the aqueous layer is extracted with methylene chloride.
  - The combined organic layers are washed with saturated sodium bicarbonate solution and then with water.
  - The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.
  - The crude **Isovalerophenone** can be purified by vacuum distillation.

## Other Synthetic Routes

Alternative methods for the production of **Isovalerophenone** include:

- The reduction of isobutyl phenylcarbinol.<sup>[1]</sup>

- The reaction of benzonitrile with isobutyl magnesium chloride followed by hydration.[1]



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A generalized workflow for the synthesis and purification of **Isovalerophenone**.

## Spectroscopic Analysis

The structure of **Isovalerophenone** can be confirmed using various spectroscopic techniques.

### <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum of **Isovalerophenone** is expected to show the following signals:

- A multiplet in the aromatic region ( $\delta$  7.2-8.0 ppm) corresponding to the five protons of the phenyl group.
- A doublet at approximately  $\delta$  2.8 ppm corresponding to the two protons of the methylene group (-CH<sub>2</sub>-) adjacent to the carbonyl group.
- A multiplet at approximately  $\delta$  2.2 ppm for the single proton of the methine group (-CH-).
- A doublet at approximately  $\delta$  0.9 ppm corresponding to the six equivalent protons of the two methyl groups (-CH<sub>3</sub>).

### <sup>13</sup>C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information about the carbon skeleton:

- A signal for the carbonyl carbon around  $\delta$  200 ppm.
- Signals for the aromatic carbons in the range of  $\delta$  128-137 ppm.
- Signals for the aliphatic carbons: the methylene carbon (-CH<sub>2</sub>-) around  $\delta$  45 ppm, the methine carbon (-CH-) around  $\delta$  25 ppm, and the methyl carbons (-CH<sub>3</sub>) around  $\delta$  22 ppm.

## Infrared (IR) Spectroscopy

The IR spectrum of **Isovalerophenone** is characterized by:

- A strong absorption band around 1685 cm<sup>-1</sup> corresponding to the C=O stretching vibration of the aromatic ketone.
- C-H stretching vibrations for the aromatic ring just above 3000 cm<sup>-1</sup>.

- C-H stretching vibrations for the aliphatic part of the molecule just below  $3000\text{ cm}^{-1}$ .
- C=C stretching vibrations for the aromatic ring in the  $1450\text{-}1600\text{ cm}^{-1}$  region.

## Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak ( $M^+$ ) would be observed at  $m/z = 162$ . Key fragmentation patterns would include the loss of the isobutyl group to give a benzoyl cation at  $m/z = 105$ , which is often the base peak. Another significant fragment would be the phenyl cation at  $m/z = 77$ .

## Safety and Handling

**Isovalerophenone** is classified with the following hazards:

- GHS Pictogram: GHS07 (Exclamation Mark)
- Signal Word: Warning
- Hazard Statements:
  - H315: Causes skin irritation.[4]
  - H319: Causes serious eye irritation.[4]
  - H335: May cause respiratory irritation.[4]
- Precautionary Statements:
  - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
  - P280: Wear protective gloves/eye protection/face protection.
  - P302+P352: IF ON SKIN: Wash with plenty of water.[4]
  - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

It is recommended to handle **Isovalerophenone** in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.

## Biological Activity and Mechanism of Action

Currently, there is a notable lack of detailed, publicly available scientific literature on the specific biological activities, pharmacological effects, and mechanism of action of **Isovalerophenone**. While some sources mention its use in the production of microcapsules and polyvinyl chloride, its potential in the realm of drug discovery and development remains largely unexplored.[4] The structure of **Isovalerophenone**, an aromatic ketone, is a common motif in various biologically active compounds; however, without specific studies on this particular molecule, any discussion of its potential pharmacological role would be speculative. Further research is required to elucidate any potential therapeutic applications, target interactions, and signaling pathways that may be modulated by **Isovalerophenone**.

## Conclusion

**Isovalerophenone** is a well-characterized aromatic ketone with established physicochemical properties and synthetic routes. Its spectroscopic profile is consistent with its chemical structure. While comprehensive safety data is available, a significant gap exists in the understanding of its biological activity and potential as a pharmacologically active agent. This presents an opportunity for further research to explore its potential in drug discovery and development, and to investigate its interactions with biological systems.

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## References

- 1. ISOVALEROPHENONE | 582-62-7 [chemicalbook.com]
- 2. 异丁基苯基酮 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. ISOVALEROPHENONE(582-62-7) 1H NMR spectrum [chemicalbook.com]
- 4. Isovalerophenone | C11H14O | CID 68493 - PubChem [pubchem.ncbi.nlm.nih.gov]

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